![molecular formula C19H21ClN2O B5883188 1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5883188.png)
1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-chlorobenzoyl group and a 2,3-dimethylphenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2,3-dimethylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-chlorobenzoyl chloride is reacted with 2,3-dimethylphenylpiperazine in an organic solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzoyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions to break down the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes or block receptor sites, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-chlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups on the phenyl ring.
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine: Similar structure but has only one methyl group on the phenyl ring.
1-(2-chlorobenzoyl)-4-(3-methylphenyl)piperazine: Similar structure but has the methyl group at a different position on the phenyl ring.
The uniqueness of this compound lies in the presence of both 2-chlorobenzoyl and 2,3-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-6-5-9-18(15(14)2)21-10-12-22(13-11-21)19(23)16-7-3-4-8-17(16)20/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEFMRRFSKXSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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